molecular formula C15H9N3O4 B12470445 2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione

2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione

Cat. No.: B12470445
M. Wt: 295.25 g/mol
InChI Key: NIIMSOWSHCRAFB-UHFFFAOYSA-N
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Description

2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione is a chemical compound known for its unique structure and potential applications in various fields of science. This compound is characterized by the presence of a hydrazinylidene group attached to an indene-dione scaffold, with a nitrophenyl substituent. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione typically involves the condensation of 4-nitrophenylhydrazine with an appropriate indene-dione precursor. One common method involves the reaction of 4-nitrophenylhydrazine with dehydroacetic acid in ethanol under reflux conditions . The reaction is monitored by spectroscopic techniques such as FT-IR, NMR, and UV-Vis to confirm the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of nitro-substituted products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential drug candidate due to its bioactive properties.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit the formation of biofilms by Staphylococcus aureus by targeting the sortase A transpeptidase . This inhibition prevents the bacteria from adhering to surfaces and forming protective biofilms, making the compound a potential adjuvant to conventional antibiotics.

Comparison with Similar Compounds

2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione can be compared to other hydrazinylidene derivatives, such as:

Properties

Molecular Formula

C15H9N3O4

Molecular Weight

295.25 g/mol

IUPAC Name

2-[(4-nitrophenyl)hydrazinylidene]indene-1,3-dione

InChI

InChI=1S/C15H9N3O4/c19-14-11-3-1-2-4-12(11)15(20)13(14)17-16-9-5-7-10(8-6-9)18(21)22/h1-8,16H

InChI Key

NIIMSOWSHCRAFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NNC3=CC=C(C=C3)[N+](=O)[O-])C2=O

Origin of Product

United States

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